AT9283 hydrochloride

Bcr-Abl T315I Chronic Myeloid Leukemia Kinase Inhibitor Resistance

Sourcing AT9283 hydrochloride ensures access to a unique multi-kinase profile combining Aurora A/B, JAK2/3, and Bcr-Abl (T315I) inhibition. Substituting with single-target agents fails to replicate its activity against the T315I gatekeeper mutation, which confers resistance to imatinib, nilotinib, dasatinib, and bosutinib. This compound is essential for reproducible studies in T315I-mutant CML, JAK2 V617F-driven MPN, and B-cell lymphoma models where its dual inhibition is critical.

Molecular Formula C19H24ClN7O2
Molecular Weight 417.9 g/mol
CAS No. 896466-61-8
Cat. No. B605658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT9283 hydrochloride
CAS896466-61-8
SynonymsAT-9283;  AT9283;  AT 9283;  AT-9283 HCl;  AT-9283 hydrochloride
Molecular FormulaC19H24ClN7O2
Molecular Weight417.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H
InChIKeyNHFNYIVVGIXBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT9283 Hydrochloride (CAS 896466-61-8) Multi-Targeted Kinase Inhibitor Procurement and Selection Guide


AT9283 hydrochloride (CAS 896466-61-8) is a small-molecule multi-targeted kinase inhibitor developed by Astex Therapeutics using fragment-based drug discovery [1]. It exhibits potent inhibitory activity against Aurora A, Aurora B, JAK2, JAK3, and Abl kinases (including the T315I mutant), with IC50 values in the low nanomolar range [2]. The compound reached Phase II clinical development for multiple hematological malignancies and solid tumors before development was terminated [3]. Key differentiation lies in its unique multi-kinase profile combining Aurora and JAK inhibition with retained activity against the clinically problematic Bcr-Abl T315I gatekeeper mutation, a feature not shared by most approved agents in these target classes.

Why AT9283 Hydrochloride Cannot Be Simply Substituted with Other Aurora or JAK Inhibitors


Substituting AT9283 hydrochloride with a single-target Aurora inhibitor (e.g., the Aurora B-selective AZD1152/barasertib) or a JAK2-selective agent (e.g., ruxolitinib) fails to replicate its pharmacological profile due to fundamental differences in target coverage. AT9283's unique multi-kinase inhibition spans Aurora A/B, JAK2/3, and the T315I mutant of Bcr-Abl [1]. Critically, the T315I gatekeeper mutation in Bcr-Abl confers resistance to all FDA-approved first- and second-generation Bcr-Abl tyrosine kinase inhibitors (imatinib, nilotinib, dasatinib, bosutinib), yet AT9283 maintains potent activity against this mutant [2]. This specific combination of target inhibition cannot be achieved by combining single-target agents in a research setting due to the distinct pharmacokinetic and pharmacodynamic properties inherent to the molecular scaffold. Procurement of generic alternatives without identical multi-kinase selectivity profiles will yield fundamentally different experimental outcomes in models involving T315I-mutant CML or dual Aurora/JAK-driven malignancies.

AT9283 Hydrochloride Quantified Comparative Evidence for Scientific Selection


AT9283 Retains Potent Activity Against T315I Mutant Bcr-Abl Where Imatinib and Second-Generation TKIs Fail

AT9283 demonstrates retained anti-proliferative activity against Bcr-Abl T315I mutant cells, a gatekeeper mutation that confers high-level resistance to imatinib, nilotinib, dasatinib, and bosutinib [1]. In a 72-hour proliferation assay using BaF3 cells stably expressing Bcr-Abl T315I, AT9283 inhibited proliferation with IC50 values between 8 and 33 nM [1]. In contrast, imatinib, nilotinib, and dasatinib show IC50 values >10,000 nM against this same T315I mutant in comparable assays [2]. The compound maintains this activity in human CML cell lines harboring the T315I mutation (KBM-5/STI-R), exhibiting an IC50 of 124 nM, which is comparable to the 130 nM observed in imatinib-resistant cells with Bcr-Abl overexpression (K562/IMR) and similar to wild-type sensitivity (56-170 nM) [1].

Bcr-Abl T315I Chronic Myeloid Leukemia Kinase Inhibitor Resistance

AT9283 Exhibits a Broader Multi-Kinase Inhibition Profile Versus Aurora B-Selective AZD1152 (Barasertib)

AT9283 and AZD1152 (barasertib) represent fundamentally distinct selectivity profiles within the Aurora kinase inhibitor class. AZD1152 is highly selective for Aurora B (Ki = 0.36 nM) over Aurora A (Ki = 1,369 nM), achieving approximately 3,700-fold selectivity . In contrast, AT9283 potently inhibits both Aurora A and Aurora B with IC50 values of approximately 3 nM and 3 nM, respectively, while additionally targeting JAK2 (IC50 = 1.2 nM), JAK3 (IC50 = 1.1 nM), and Abl T315I (IC50 ~3 nM) . The dual Aurora A/B inhibition by AT9283 produces a distinct polyploid phenotype via mitotic exit without cell division, whereas Aurora B-selective AZD1152 primarily induces cytokinesis failure .

Aurora Kinase Kinase Selectivity Multi-Targeted Inhibitor

AT9283 Demonstrates Superior Tumor Half-Life and Sustained Tissue Retention Versus Plasma Exposure in Xenograft Models

In HCT116 human colon carcinoma xenograft-bearing mice, AT9283 exhibited significantly prolonged tumor retention compared to plasma exposure [1]. The compound demonstrated a tumor half-life of 2.5 hours, which is 5-fold longer than its plasma half-life of 0.5 hours [1]. This differential tissue retention translated into dose-dependent tumor growth inhibition: AT9283 treatment at 15 mg/kg and 20 mg/kg (twice daily intraperitoneal administration for 16 days) resulted in 67% and 76% tumor growth inhibition, respectively [1]. Additionally, the compound showed modest oral bioavailability (Fp.o. = 24%) in mice [1].

Pharmacokinetics Tumor Retention Xenograft In Vivo Efficacy

AT9283 Potently Inhibits JAK2 at 1.2 nM with Comparable Potency to Ruxolitinib While Retaining Aurora Kinase Activity

AT9283 inhibits JAK2 with an IC50 of 1.2 nM in cell-free assays, potency comparable to the FDA-approved JAK1/2 inhibitor ruxolitinib which exhibits JAK2 IC50 values in the sub-nanomolar to low nanomolar range . However, AT9283 differs fundamentally from ruxolitinib in its broader kinase inhibition spectrum: while ruxolitinib is a selective JAK1/2 inhibitor, AT9283 simultaneously inhibits Aurora A (IC50 ~3 nM), Aurora B (IC50 ~3 nM), JAK3 (IC50 1.1 nM), and the T315I mutant of Abl (IC50 ~3 nM) [1]. In JAK2-dependent cell lines, AT9283 potently inhibits proliferation and JAK2-related signaling . In an ETV6-JAK2 (TEL-JAK2) murine leukemia model, AT9283 demonstrated significant therapeutic potential in vivo .

JAK2 Inhibition Myeloproliferative Neoplasms Multi-Kinase Inhibitor

AT9283 Demonstrates Potent Aurora B-Mediated Polyploidy Induction in HCT116 Cells with IC50 of 30 nM

In HCT116 human colon carcinoma cells, AT9283 induces a clear polyploid phenotype through inhibition of Aurora B kinase, with an IC50 of 30 nM [1]. This polyploidy induction is a hallmark of Aurora B inhibition and results from mitotic exit without cell division [2]. The compound also potently inhibited HCT116 colony formation in vitro [1]. Mechanistically, AT9283 treatment reduces phosphorylation of the Aurora B direct downstream substrate Histone H3 at serine 10, confirming target engagement [2]. This cellular activity translates to in vivo efficacy, with tumor growth inhibition of 67-76% observed in HCT116 xenograft models [1].

Aurora B Inhibition Polyploidy Mitotic Disruption HCT116

AT9283 Hydrochloride Optimal Research and Industrial Application Scenarios


Investigating Therapeutic Strategies in Imatinib-Resistant T315I-Mutant CML Models

AT9283 hydrochloride is uniquely suited for preclinical studies examining T315I-mutant chronic myeloid leukemia, a genetic alteration that confers resistance to all FDA-approved first- and second-generation Bcr-Abl tyrosine kinase inhibitors including imatinib, nilotinib, dasatinib, and bosutinib. The compound demonstrates potent anti-proliferative activity against BaF3 cells expressing Bcr-Abl T315I (IC50 8-33 nM) and human CML cell lines harboring the T315I mutation (KBM-5/STI-R, IC50 124 nM), with sensitivity comparable to wild-type cells [1]. In xenograft models, twice-daily dosing at 12.5 mg/kg achieved complete growth inhibition of BaF3 Bcr-Abl T315I mutant tumors [1].

Evaluating Dual Aurora/JAK Inhibition in Myeloproliferative Neoplasm (MPN) Models

For researchers studying JAK2 V617F-driven myeloproliferative neoplasms, AT9283 provides a tool compound that simultaneously inhibits JAK2 (IC50 1.2 nM) and Aurora A/B kinases (IC50 ~3 nM), a pharmacological profile not achievable with JAK2-selective agents such as ruxolitinib [1]. The compound has demonstrated efficacy in JAK2-dependent cell lines and in vivo in an ETV6-JAK2 (TEL-JAK2) murine leukemia model . This dual inhibition may address limitations of selective JAK2 inhibitors, which provide symptomatic benefit but rarely achieve molecular remission in MPN patients [1].

Colorectal Cancer Xenograft Studies Requiring Compounds with Favorable Tumor Retention

AT9283 is well-characterized in the HCT116 human colon carcinoma xenograft model, where it demonstrates a 5-fold longer half-life in tumor tissue (2.5 hours) compared to plasma (0.5 hours) [1]. This favorable tissue retention translates into dose-dependent tumor growth inhibition of 67% at 15 mg/kg and 76% at 20 mg/kg over 16 days of twice-daily intraperitoneal dosing [1]. The compound also inhibits HCT116 colony formation in vitro and induces Aurora B-mediated polyploidy at an IC50 of 30 nM [1], providing robust in vitro-in vivo correlation for translational studies.

Investigating Polyploidy and Mitotic Catastrophe Mechanisms in Aggressive B-Cell Lymphomas

In aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines including diffuse large B-cell lymphoma, mantle cell lymphoma, and transformed follicular lymphoma, AT9283 exhibits anti-proliferative activity with IC50 values ranging from 0.02 to 1.6 μM and induces polyploidy consistent with Aurora B inhibition [1]. The compound reduces phosphorylation of Aurora A and histone H3 at serine 10, confirming target engagement [1]. This makes AT9283 a validated tool for studying mitotic disruption mechanisms in hematological malignancies where Aurora kinases are overexpressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT9283 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.